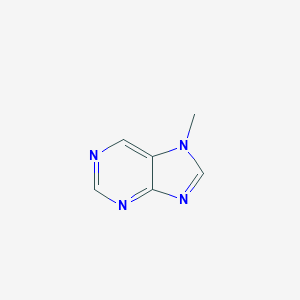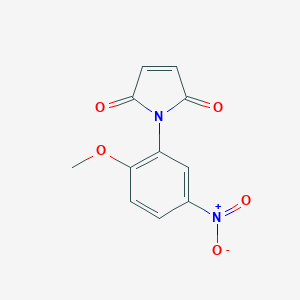
1-Cyclohexylpiperidin-4-one
Descripción general
Descripción
1-Cyclohexylpiperidin-4-one is a chemical compound that is part of a broader class of piperidinones, which are known for their diverse pharmacological activities. The compound features a cyclohexyl group attached to the nitrogen atom of the piperidin-4-one ring. This structural motif is common in various synthetic and natural products that exhibit a wide range of biological activities.
Synthesis Analysis
The synthesis of related piperidin-4-one derivatives has been explored through various methods. For instance, the diastereoselective synthesis of 4-hydroxypiperidin-2-ones can be achieved using a Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones . This method provides a route to highly functionalized piperidin-2-ones and hydroxylated piperidines, which could be further modified to synthesize 1-cyclohexylpiperidin-4-one derivatives.
Molecular Structure Analysis
The molecular structure and conformational properties of N-cyclohexylpiperidine, a related compound, have been studied extensively. It exists in multiple conformeric forms, with the most stable conformer having both the cyclohexane and piperidine rings in equatorial positions and oriented perpendicularly relative to each other . This information is crucial for understanding the molecular structure of 1-cyclohexylpiperidin-4-one, as the position of the substituents can significantly influence the compound's chemical behavior and biological activity.
Chemical Reactions Analysis
The reactivity of 1-cyclohexylpiperidin-4-one can be inferred from studies on similar compounds. For example, 2,6-diarylpiperidin-4-one derivatives have been synthesized and reacted with cyclohexyl thiosemicarbazide to produce thiosemicarbazones . These reactions typically involve the formation of new C-N bonds and can lead to a variety of biologically active compounds. Additionally, the reactions of cyclohex-1-enyl derivatives with isothiocyanates have been explored, resulting in the formation of heterocyclic compounds through β-elimination processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-cyclohexylpiperidin-4-one can be deduced from the properties of structurally related compounds. For instance, the crystal structure of 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride, which shares a similar cyclohexylpiperidine framework, has been determined, revealing an axial t-butyl group and providing insights into the conformational preferences of the cyclohexylpiperidine moiety . Additionally, the solid-state luminescence properties of cadmium coordination polymers with cyclohexanedicarboxylato ligands have been investigated, suggesting that the degree of hydration can influence the photoluminescence of such compounds .
Aplicaciones Científicas De Investigación
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Pharmaceutical Applications
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis and Pharmacological Applications
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
1. Anticancer Agents Piperidine derivatives are being utilized as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells in various studies .
2. Antiviral Agents Piperidine derivatives have also been used as antiviral agents . They have been found to inhibit the replication of various viruses .
3. Antimalarial Agents Piperidine derivatives have shown potential as antimalarial agents . They have been used in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
4. Antimicrobial and Antifungal Agents Piperidine derivatives have been used as antimicrobial and antifungal agents . They have been found to inhibit the growth of various bacteria and fungi .
5. Antihypertensive Agents Piperidine derivatives have been used as antihypertensive agents . They have been found to lower blood pressure in patients with hypertension .
6. Analgesic and Anti-inflammatory Agents Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They have been found to relieve pain and reduce inflammation in various conditions .
1. Antipsychotic Agents Piperidine derivatives have been used as antipsychotic agents . They have been found to be effective in treating various psychiatric disorders .
2. Anti-Alzheimer Agents Piperidine derivatives have been used as anti-Alzheimer agents . They have been found to slow the progression of Alzheimer’s disease .
3. Anticoagulant Agents Piperidine derivatives have been used as anticoagulant agents . They have been found to prevent blood clots in patients with certain medical conditions .
4. Antibacterial and Antifungal Agents A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes and ammonium acetate . These compounds exhibited significant antimicrobial activity (compared with ampicillin) and antifungal activity (compared with terbinafine) .
5. Central Nervous System Depressant Piperidin-4-ones exhibit various biological activities like analgesic, hypotensive and central nervous system depressant .
6. Multicomponent Drugs Piperidine derivatives are now standard in therapeutic areas such as cancer, diabetes, and psychiatric or degenerative central .
Safety And Hazards
The safety information for 1-Cyclohexylpiperidin-4-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-cyclohexylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYHUQVNANUTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482520 | |
| Record name | 1-cyclohexylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexylpiperidin-4-one | |
CAS RN |
16771-84-9 | |
| Record name | 1-cyclohexylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexylpiperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




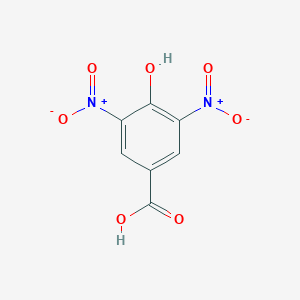
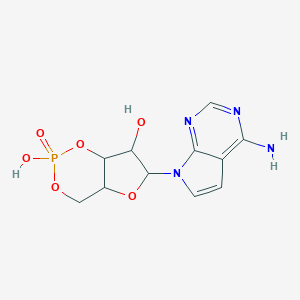

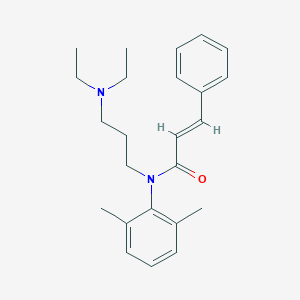
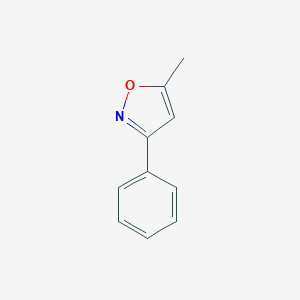
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)



